tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Description
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a bicyclic pyrrolo-pyrrole derivative featuring a tert-butyl ester group, a 3a-methyl substituent, and a 4-chlorobutanoyl moiety at the 5-position. The 4-chlorobutanoyl group introduces both lipophilicity and electrophilic reactivity, which may influence pharmacokinetic properties or serve as a handle for further derivatization.
Properties
Molecular Formula |
C16H27ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
tert-butyl 2-(4-chlorobutanoyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H27ClN2O3/c1-15(2,3)22-14(21)19-9-12-8-18(10-16(12,4)11-19)13(20)6-5-7-17/h12H,5-11H2,1-4H3 |
InChI Key |
BWKZXEALLFAIII-UHFFFAOYSA-N |
Canonical SMILES |
CC12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves multiple steps, typically starting with the preparation of the pyrrole ring system. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride
Chemical Reactions Analysis
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobutanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorobutanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring system may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Findings:
Substituent Effects: The 4-chlorobutanoyl group in the target compound enhances electrophilicity compared to acetyl () or benzyl () substituents, enabling nucleophilic substitution or cross-coupling reactions .
Synthetic Accessibility: Acetylation () and benzylidenemalononitrile-based cyclization () are common strategies for introducing substituents . Stereochemical control, as seen in ’s rac-3aR,6aS configuration, is critical for enantioselective applications .
Physical Properties: Melting Points: The phenyl/cyano-substituted derivative () exhibits a higher melting point (166–169°C) than aliphatic analogs, likely due to increased crystallinity . Lipophilicity: Chlorinated derivatives (target compound, ) are expected to have higher logP values than acetylated or benzyl analogs, impacting membrane permeability .
Safety and Handling :
- While safety data for the target compound are unavailable, tert-butyl pyrrolo-pyrrole derivatives generally require standard handling precautions (e.g., ventilation, PPE) .
Biological Activity
Tert-butyl 5-(4-chlorobutanoyl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 294.8 g/mol. It features a tert-butyl group, a chlorobutanoyl moiety, and a pyrrolo[3,4-c]pyrrole structure, which are important for its biological interactions.
Antioxidant Properties
Recent studies have indicated that related compounds in the pyrrolo family exhibit significant antioxidant activity. For instance, compounds similar to this compound have shown the ability to reduce oxidative stress markers in cellular models. This suggests that the compound may possess similar properties, potentially leading to neuroprotective effects against oxidative damage in neuronal cells .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrrolidine derivatives. In particular, studies involving structurally related compounds have demonstrated their ability to mitigate cell apoptosis under conditions mimicking ischemic stroke. The mechanisms often involve modulation of signaling pathways such as the Akt/Nrf2/HO-1 pathway, which are crucial for cellular survival and stress response .
In Vitro Studies
In vitro experiments using cell lines have shown that compounds with similar structures can significantly lower intracellular reactive oxygen species (ROS) levels and enhance mitochondrial membrane potential (MMP). These findings indicate a protective mechanism against oxidative stress-induced apoptosis .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers | |
| Neuroprotection | Mitigates apoptosis in neuronal cells | |
| Modulation of Pathways | Activates Akt/Nrf2/HO-1 signaling |
Case Studies
- Neuroprotective Mechanism : A study investigated the effects of related compounds on mouse neuroblastoma cells subjected to oxygen-glucose deprivation (OGD). The results indicated that these compounds could significantly reduce cell death and promote survival through antioxidant mechanisms .
- Oxidative Stress Reduction : Another case study focused on the impact of pyrrole derivatives on oxidative stress in primary cortical neurons. The treatment led to improved cell viability and reduced ROS production, supporting the hypothesis that this compound may offer similar benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
